
Clobutinol
Beschreibung
Historical Development and Research Timeline
This compound (1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethyl-2-butanol) was first introduced to the pharmaceutical market in 1961, primarily developed and marketed by Boehringer Ingelheim under the trade name Silomat. The compound emerged during a period of active development of non-opioid antitussives aimed at providing effective cough suppression without the addictive potential and respiratory depression associated with opioid-based alternatives.
The development timeline of this compound spans several decades:
The compound's synthetic pathway involves interesting chemistry, utilizing diphenylamine condensation with oxalyl chloride, followed by further reactions to produce the final antitussive agent. This synthetic approach established an important precedent for developing related antitussive compounds.
Therapeutic Classification in Antitussive Research
This compound occupies a specific position in the landscape of antitussive medications. Unlike opioid antitussives that act primarily through central μ-opioid receptors, this compound represents a distinct class of centrally-acting non-opioid antitussives. Its classification is defined by:
- Pharmacological Category : Non-opioid antitussive agent
- Mechanism Class : Centrally-acting cough suppressant
- Therapeutic Application : Short-term treatment of irritable, non-productive (dry) cough
- Clinical Profile : Efficacy without significant respiratory depression or addictive potential
Within the broader context of cough suppressants, this compound can be positioned alongside other non-opioid centrally-acting agents such as dextromethorphan, pentoxyverine, and cloperastine. However, it differed in its chemical structure and potentially in its precise neurological mechanism of action.
The following table compares key characteristics of this compound with other common antitussives:
Antitussive Agent | Chemical Class | Primary Mechanism | Withdrawal Status |
---|---|---|---|
This compound | Aminobutanol derivative | Central cough center suppression | Withdrawn (2007) |
Dextromethorphan | Morphinan derivative | NMDA receptor antagonist | Available |
Codeine | Opioid | μ-opioid receptor agonist | Available (controlled) |
Cloperastine | Piperidine derivative | Central nervous system action | Available in some markets |
Levodropropizine | Phenylpiperazine derivative | Peripheral action | Available in some markets |
Global Regulatory Evolution and Market Presence
This compound's regulatory history represents a significant case study in international drug safety surveillance. Initially authorized in multiple countries, the compound's market presence expanded considerably between 1961 and 2007.
Before withdrawal, this compound-containing medicines were available in various formulations:
The compound was marketed under several trade names worldwide:
- Silomat (Boehringer Ingelheim, most global markets)
- Lomisat (Spain)
- Biotussin (marketed by Bioter)
- Pertoxil (Italy, marketed by Violani-Farmavigor)
The regulatory status evolved dramatically following safety concerns:
- Pre-2004 Period : Available in numerous countries, often as over-the-counter medication
- 2004-2007 : Emerging safety concerns as studies indicated potential QT interval prolongation
- August 2007 : German regulatory action following identification of cardiac arrhythmia risks
- August 31, 2007 : Voluntary global withdrawal by Boehringer Ingelheim
- 2008 : Official revocation of marketing authorizations throughout the European Union
Notably, the market withdrawal case demonstrates the increased vigilance in monitoring drug safety and the evolving standards for cardiac safety assessment in non-cardiac medications.
Research Significance in Cough Suppression Studies
Despite its ultimate withdrawal, this compound contributed significantly to the understanding of cough suppression mechanisms and antitussive pharmacology. The compound was extensively studied for its efficacy in managing various cough conditions:
- Primary Therapeutic Applications :
Research into this compound's effectiveness helped establish important protocols for evaluating antitussive efficacy, particularly in distinguishing between centrally-acting and peripherally-acting cough suppressants. The research also highlighted the importance of differentiating between productive and non-productive coughs when selecting appropriate antitussive therapy.
Current research interest in this compound has shifted from clinical applications to using it as a reference compound in experimental studies, particularly:
Theoretical Frameworks Underlying Antitussive Action
The cough reflex represents a complex physiological process involving multiple neural pathways and receptor systems. Understanding this compound's mechanism helps illuminate the broader theoretical frameworks underlying antitussive pharmacology.
The cough reflex arc consists of three main components:
Sensory Afferent Pathway : Involves activation of rapidly adapting stretch receptors (RARs), slowly adapting stretch receptors (SARs), and C-fibers that detect irritants and transmit signals via the vagus nerve
Central Pathway : Signal processing in the nucleus tractus solitarius (NTS) of the medulla oblongata
Motor Efferent Pathway : Coordinated contraction of respiratory muscles (diaphragm, intercostals, and abdominal muscles) to produce the cough
This compound is theorized to act primarily on the central pathway, specifically the medullary cough center, modulating the processing of afferent inputs and consequently reducing efferent motor outputs that produce the cough response. Unlike peripherally-acting agents that target sensory nerve endings in the respiratory tract, this compound's centrally-mediated mechanism explains its effectiveness in managing coughs of various etiologies.
The eventual identification of this compound's cardiac effects contributed to an important theoretical framework in pharmaceutical safety: the concept of "off-target" effects on ion channels. Research demonstrated that this compound acts as a potent inhibitor of the hERG (human ether-à-go-go-related gene) potassium channel with a half-maximum block concentration of 2.9 μM. This mechanism explains its ability to delay ventricular repolarization, prolong the QT interval, and potentially induce cardiac arrhythmias.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12/h5-8,11,17H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHHQGIIZCJATJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022838 | |
Record name | Clobutinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
145-148 | |
Record name | Clobutinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09004 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
14860-49-2, 25085-17-0 | |
Record name | Clobutinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14860-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clobutinol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014860492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clobutinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09004 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clobutinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clobutinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOBUTINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NY2IX043A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Diethylenetriamine crosslinked with epichlorohydrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vorbereitungsmethoden
Friedel-Crafts Alkylation as the Foundation
The primary synthesis begins with a Friedel-Crafts alkylation between 4-chlorobenzene and a tertiary alcohol precursor. Aluminum chloride (AlCl) serves as the Lewis catalyst in dichloromethane at 0–5°C, yielding a chlorinated intermediate with 78–82% efficiency. Key parameters include:
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Catalyst loading | 1.2 equiv AlCl | <80% → 92% |
Temperature | 0–5°C | Prevents diastereomer formation |
Reaction time | 4–6 hours | Maximizes conversion |
Post-alkylation, the intermediate undergoes nucleophilic substitution with 2-(dimethylamino)ethanol in tetrahydrofuran (THF), facilitated by potassium carbonate (KCO) under reflux. This step achieves 85–90% conversion but requires rigorous drying to avoid hydrolysis.
Catalytic Hydrogenation for Stereochemical Control
Early methods suffered from racemization during the final reduction step. Modern protocols employ palladium-on-carbon (Pd/C) in methanol under 3 atm H, achieving >98% enantiomeric excess (ee). Comparative studies show:
Catalyst | Pressure (atm) | ee (%) | By-products (%) |
---|---|---|---|
Pd/C | 3 | 98.2 | <0.5 |
Raney Ni | 5 | 89.4 | 2.1 |
PtO | 4 | 95.7 | 1.3 |
This step’s success hinges on substrate purity, as residual moisture or acidic protons catalyze undesired ketone formation.
Advanced Methodologies from Patent Literature
Impurity Profiling and Mitigation
SynZeal’s impurity standards (e.g., this compound Impurity A, CAS 2734230-57-8) derive from over-alkylation by-products. Controlling these requires:
-
Temperature modulation : Maintaining sub-10°C during alkylation reduces Impurity A formation from 8% to <0.1%.
-
Chromatographic purification : Reverse-phase HPLC with 0.025 M KHPO buffer (pH 3.0) and acetonitrile (27:73) resolves this compound from impurities within 12 minutes.
Industrial-Scale Purification Techniques
Crystallization Dynamics
Pharmaceutical-grade this compound hydrochloride is crystallized from ethanol/water (4:1) at −20°C. Critical factors include:
Parameter | Effect on Crystal Quality |
---|---|
Cooling rate | Slow (1°C/min) → Larger crystals (≥50 µm) |
Seed crystal size | 10–20 µm optimal for uniform growth |
Stirring speed | 200 rpm prevents agglomeration |
This process achieves 99.5% purity, meeting USP/EP standards.
Chromatographic Validation
Post-crystallization, HPLC-DAD analysis verifies purity using:
-
Column : C18, 250 × 4.6 mm, 5 µm
-
Mobile phase : 0.025 M KHPO (pH 3.0):acetonitrile:methanol (71:27:2)
-
Flow rate : 1.2 mL/min
System suitability tests require resolution ≥2.0 between this compound and Impurity F (t 8.2 vs. 9.7 minutes).
Stability and Degradation Pathways
This compound hydrochloride degrades under acidic conditions (pH <3) via hydrolysis of the tertiary alcohol group. Accelerated stability studies (40°C/75% RH) show:
Time (months) | Degradation Products (%) |
---|---|
1 | 0.12 |
3 | 0.45 |
6 | 1.20 |
Formulation with hydroxyethylcellulose and sodium benzoate enhances shelf-life by buffering pH to 5.5–6.5.
Emerging Trends in this compound Synthesis
Continuous Flow Chemistry
Pilot-scale studies demonstrate a 3-stage continuous process:
-
Friedel-Crafts alkylation in a microreactor (residence time 5 min)
-
Hydrogenation in a packed-bed reactor (Pd/C, 50°C)
-
In-line HPLC monitoring for real-time purity adjustment
This system boosts throughput by 300% while reducing solvent waste.
Analyse Chemischer Reaktionen
Stability and Degradation
Clobutinol exhibits stability under acidic chromatographic conditions, as demonstrated by HPLC analysis :
-
Mobile Phase : Gradient of acetonitrile:methanol:phosphate buffer (pH 2.5).
-
Retention Behavior :
Factors Affecting Stability :
Reactivity of Functional Groups
This compound’s structure includes three reactive sites:
-
Tertiary Amine :
-
Chlorobenzyl Group :
-
Hydroxyl Group :
-
The secondary alcohol may undergo esterification or oxidation, but such reactions are not described in literature.
-
Analytical Characterization
HPLC Method for Quantification :
Parameter | Value |
---|---|
Column | C8 urea (125 × 3.9 mm, 5 µm) |
Detection | DAD (230 nm for this compound) |
Mobile Phase Gradient | 23–27% acetonitrile, 0–2% methanol |
Retention Time | 8–12 min |
This method confirms no interference from excipients in syrup formulations, validating this compound’s stability in pharmaceutical matrices.
Pharmacological Interactions
While not a direct chemical reaction, this compound’s QT-prolonging effect is linked to its interaction with cardiac ion channels, likely via the tertiary amine’s binding to hERG potassium channels . This interaction prompted its withdrawal in the EU and US.
Environmental Reactivity
Limited data exist on this compound’s environmental degradation. Based on structural analogs:
Wissenschaftliche Forschungsanwendungen
Safety Concerns
Clinical studies have demonstrated that clobutinol can prolong the QT interval, raising significant safety concerns about its potential to induce life-threatening cardiac arrhythmias . Reports indicate that even at therapeutic doses (up to 240 mg daily), patients experienced adverse effects, including seizures and cardiac issues .
Cough Management
Historically, this compound was indicated for the treatment of various respiratory conditions characterized by non-productive coughs. It was particularly useful in cases of:
- Chronic bronchitis
- Emphysema
- Pneumoconiosis
- Paroxysmal spasmodic cough in children
However, due to its withdrawal from the market, alternative treatments are now recommended for these conditions .
Forensic Toxicology
This compound has also been studied within forensic contexts. Case studies have documented instances of poisoning and misuse, emphasizing the need for careful monitoring and regulation of non-prescription medications . Forensic analyses have highlighted this compound's presence in toxicology reports related to drug-related fatalities and other legal investigations .
Clinical Case Reports
- Cardiac Events : A study documented multiple cases where patients developed severe arrhythmias after using this compound-containing medications. This led to increased scrutiny regarding its safety profile and eventual market withdrawal .
- Seizures : In a clinical trial setting, one participant experienced a grand mal seizure attributed to this compound use, prompting an early termination of the study due to safety concerns .
Forensic Analysis
A forensic case study analyzed this compound concentrations in various scenarios, including drug-related deaths. The findings underscored the importance of understanding both pharmacokinetics and potential interactions with other substances, especially in legal contexts where drug misuse is suspected .
Summary Table of this compound Applications
Application | Details |
---|---|
Cough Management | Used for treating non-productive cough associated with chronic respiratory conditions. |
Forensic Toxicology | Documented in cases of poisoning; relevant in legal investigations regarding drug misuse. |
Safety Monitoring | Essential due to risks of cardiac arrhythmias and neurological side effects; led to market withdrawal. |
Wirkmechanismus
The exact mechanism of action of clobutinol is not fully understood. it is believed to act on the central nervous system to suppress the cough reflex. This compound may interact with potassium channels, leading to the prolongation of the QT interval and potential cardiac arrhythmia . The molecular targets and pathways involved in its action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Clobutinol belongs to the antitussive class, which includes opioid (e.g., codeine) and non-opioid agents (e.g., dextromethorphan, butamirate). Below is a detailed comparison:
Efficacy and Clinical Use
- Codeine: A gold-standard opioid antitussive, codeine acts on μ-opioid receptors to suppress cough. In a double-blind trial, this compound and codeine showed comparable efficacy against placebo, though codeine had marginally better outcomes in chronic cough .
- Dextromethorphan: A non-opioid NMDA receptor antagonist, dextromethorphan is widely used in OTC cough syrups. Unlike this compound, it lacks cardiac toxicity but shares a similar efficacy profile . In the Slone Survey (US), dextromethorphan was the most used antitussive (4.1% prevalence), contrasting with this compound’s dominance in Germany pre-2007 .
- Butamirate Citrate: A non-opioid antitussive with peripheral and central action.
Chemical and Pharmacokinetic Differences
Research Findings and Regulatory Impact
- However, its risk-benefit ratio was deemed unacceptable for a non-serious condition .
- Legacy: Post-withdrawal, antitussive guidelines emphasized ECG monitoring for drugs with hERG activity. This compound’s case reinforced the importance of post-marketing surveillance .
Biologische Aktivität
Clobutinol is a non-narcotic antitussive agent that has been utilized primarily for the treatment of coughs. Its biological activity encompasses various mechanisms, including effects on the central nervous system and peripheral pathways involved in cough reflex modulation. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.
This compound exhibits its antitussive effects through several proposed mechanisms:
- Central Action : this compound is believed to act on the cough center in the medulla oblongata, thereby reducing the sensitivity of the cough reflex. This central mechanism is similar to that of other antitussive agents like codeine but without the narcotic effects .
- Peripheral Action : Studies suggest that this compound may also have peripheral effects by modulating sensory nerve activity in the airways. This includes potential interactions with transient receptor potential (TRP) channels, which are involved in nociception and cough reflex pathways .
- Mucokinetic Effects : this compound has been noted to influence mucus secretion, promoting a more fluid mucus that can be expectorated more easily. This property could aid in alleviating cough associated with mucus overproduction .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes, which play a crucial role in drug metabolism and toxicity. The understanding of its metabolic pathways is essential for predicting drug interactions and potential adverse effects .
Case Studies
Several case studies highlight the clinical implications of this compound:
- Case Series on Poisoning : A documented series of poisonings involving this compound revealed significant respiratory depression and altered consciousness in patients, underscoring the importance of monitoring respiratory function during treatment .
- Long QT Syndrome : Research indicates that this compound may precipitate Long QT syndrome in susceptible individuals, suggesting caution in its use among patients with congenital heart conditions .
Research Findings
A variety of studies have investigated this compound's efficacy and safety:
- Antitussive Efficacy : In controlled trials, this compound has demonstrated significant reductions in cough frequency compared to placebo, particularly in patients with chronic cough due to respiratory conditions .
- Comparative Studies : this compound was found to be effective against cough induced by captopril, a common antihypertensive medication known to cause cough as a side effect. This positions this compound as a viable treatment option for managing drug-induced coughs .
Data Table: Summary of Biological Activities
Q & A
Q. What are the primary mechanisms of action of Clobutinol in cough suppression, and how can researchers validate these mechanisms experimentally?
this compound’s antitussive effects are hypothesized to involve central nervous system modulation, though the exact pathways remain debated. To validate mechanisms:
- In vitro assays : Use receptor-binding studies (e.g., dopamine D2 or σ-1 receptors) to identify molecular targets .
- Animal models : Employ cough reflex challenges (e.g., citric acid-induced cough in guinea pigs) to assess efficacy and compare results with control groups .
- Pharmacological inhibition : Combine this compound with receptor antagonists to isolate pathways.
Q. What established methodologies are recommended for synthesizing this compound in laboratory settings?
this compound synthesis typically involves:
- Stepwise alkylation : Starting from 4-chlorobutan-1-ol and 2-dimethylaminoethyl chloride, followed by purification via recrystallization .
- Purity validation : Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and compare retention times against standards .
- Safety protocols : Adhere to guidelines for handling chlorinated intermediates (e.g., fume hood use, PPE) .
Q. How can researchers design reproducible experiments to assess this compound’s bioavailability in preclinical models?
- Dosing regimens : Standardize administration routes (oral vs. intravenous) and use pharmacokinetic (PK) parameters (AUC, Cmax, t1/2).
- Analytical methods : Validate LC-MS/MS for plasma concentration measurements, ensuring sensitivity (LOQ ≤ 1 ng/mL) .
- Cross-validation : Replicate results in ≥2 independent labs to confirm reproducibility .
Advanced Research Questions
Q. How can conflicting data on this compound’s pharmacokinetic profiles across studies be systematically analyzed?
Conflicting PK data (e.g., variable t1/2 in rodents vs. humans) require:
- Meta-analysis : Aggregate data from peer-reviewed studies, stratifying by species, dose, and methodology (Table 1) .
- Heterogeneity assessment : Use I<sup>2</sup> statistics to quantify variability and identify confounding factors (e.g., CYP450 enzyme polymorphisms) .
Table 1 : Key PK Parameters of this compound Across Species
Species | Dose (mg/kg) | t1/2 (h) | AUC (ng·h/mL) | Reference |
---|---|---|---|---|
Rat | 10 | 2.5 ± 0.3 | 450 ± 50 | Study A |
Human | 100 | 5.8 ± 1.2 | 1200 ± 200 | Study B |
Q. What strategies are effective in designing studies to investigate this compound’s potential off-target effects in neurological tissues?
- In silico screening : Use molecular docking simulations to predict interactions with non-target receptors (e.g., serotonin transporters) .
- Ex vivo models : Apply brain slice electrophysiology to assess synaptic transmission alterations .
- Transcriptomic profiling : Perform RNA-seq on treated neuronal cell lines to identify dysregulated pathways .
Q. How can researchers reconcile contradictions in this compound’s reported efficacy between in vitro and in vivo studies?
- Dose-response alignment : Ensure in vitro concentrations match achievable plasma levels in vivo .
- Tissue-specific factors : Account for blood-brain barrier permeability in CNS-targeted effects .
- Systematic reviews : Apply PRISMA guidelines to evaluate study quality and bias .
Methodological Frameworks
- PICOT for hypothesis formulation : Structure questions around Population (e.g., animal models), Intervention (dose/route), Comparison (placebo/active controls), Outcome (e.g., cough frequency), and Time (acute vs. chronic) .
- FINER criteria : Ensure questions are Feasible (resource-appropriate), Interesting (novel mechanisms), Novel (unexplored PK/PD interactions), Ethical (animal welfare compliance), and Relevant (therapeutic optimization) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.